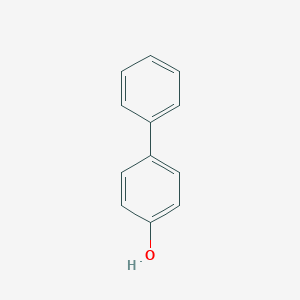

4-Phenylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEMOWNGBBNAJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O, Array | |

| Record name | 2-PHENYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-PHENYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0669 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

132-27-4 (hydrochloride salt) | |

| Record name | 2-Phenylphenol [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2021151 | |

| Record name | 2-Phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-phenylphenol appears as light lavender crystals or solid. (NTP, 1992), White solid with a characteristic odor; [Merck Index] Light pink crystalline solid; [MSDSonline], Solid, WHITE CRYSTALS., White to light purple crystals | |

| Record name | 2-PHENYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Phenylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6418 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Biphenylol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032582 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | o-PHENYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0669 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Phenylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/606/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

527 °F at 760 mmHg (NTP, 1992), 286 °C, 282.00 to 285.00 °C. @ 760.00 mm Hg | |

| Record name | 2-PHENYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Phenylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1753 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Biphenylol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032582 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | o-PHENYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0669 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

255 °F (NTP, 1992), 124 °C, Value: 138 degree C Type: closed cup, 124 °C c.c. | |

| Record name | 2-PHENYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Phenylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6418 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-Phenylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1753 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-PHENYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0669 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 68.9 °F (NTP, 1992), FORMS SALTS OF WHICH THOSE OF THE ALKALI METALS ARE WATER-SOLUBLE; THE SODIUM SALT CRYSTALLIZES AS A TETRAHYDRATE, SOLUBILITY CIRCA 1.1 KG/KG WATER (35 °C), GIVING A SOLUTION OF PH 12.0-13.5., Soluble in fixed alkali hydroxide solutions and most organic solvents., Soluble in sodium hydroxide, Soluble in ethanol, acetone, benzene, chloroform, and ligroin; very soluble in ethyl ether and pyridine., Sol in most organic solvents, including ethanol, ethylene glycol, isopropanol, glycolethers, and polyglycols., For more Solubility (Complete) data for o-Phenylphenol (6 total), please visit the HSDB record page., 0.7 mg/mL at 25 °C, Solubility in water, g/l at 20 °C: 0.2 (very poor), insoluble in water, moderately soluble (in ethanol) | |

| Record name | 2-PHENYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Phenylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1753 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Biphenylol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032582 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | o-PHENYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0669 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Phenylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/606/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.213 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.213 g/cu cm at 25 °C, Relative density (water = 1): 1.2 | |

| Record name | 2-PHENYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Phenylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1753 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-PHENYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0669 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 212 °F (NTP, 1992), 0.002 [mmHg], 2.0X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.07 | |

| Record name | 2-PHENYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Phenylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6418 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-Phenylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1753 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-PHENYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0669 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Needles from petroleum ether, Colorless to pinkish crystals, White, flaky crystals | |

CAS No. |

90-43-7, 1322-20-9 | |

| Record name | 2-PHENYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | [1,1′-Biphenyl]-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylphenol [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biphenylol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13734 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Phenylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-2-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D343Z75HT8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | o-Phenylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1753 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Biphenylol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032582 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | o-PHENYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0669 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

131.9 to 135.5 °F (NTP, 1992), 59 °C, 56 °C, 58-60 °C | |

| Record name | 2-PHENYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Phenylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1753 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Biphenylol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032582 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | o-PHENYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0669 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Phenylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms and pathways for 4-phenylphenol (also known as 4-hydroxybiphenyl), a key intermediate in the production of pharmaceuticals, liquid crystals, and other specialty chemicals. This document details several prominent synthetic routes, including the Suzuki Coupling, the Gomberg-Bachmann reaction, industrial synthesis via biphenyl sulfonation, and the dehydrogenation of cyclohexanone derivatives. Each method is presented with its reaction mechanism, a detailed experimental protocol, and a comparative analysis of reaction parameters and yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, and it represents a highly efficient route for the synthesis of this compound. This reaction involves the palladium-catalyzed cross-coupling of an aryl halide (typically 4-iodophenol or 4-bromophenol) with phenylboronic acid in the presence of a base.[1][2] The reaction is known for its high yields, tolerance of a wide range of functional groups, and often mild reaction conditions.[3]

Reaction Mechanism

The catalytic cycle of the Suzuki coupling for the synthesis of this compound is illustrated below. It involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the phenyl group from the boronic acid to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Quantitative Data

The yield of the Suzuki coupling for this compound synthesis is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. Below is a table summarizing various reported conditions.

| Aryl Halide | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Iodophenol | Pd/C (10%) | None | K₂CO₃ | Water | Reflux | 0.5 | >90 | [2] |

| 4-Bromophenol | Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | [4] |

| 4-Iodophenol | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Toluene | 70-80 | 12 | 60 | [5] |

| 4-Bromophenol | PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | [4] |

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via a green Suzuki coupling reaction.[3]

-

Reaction Setup: In a round-bottom flask, combine 4-iodophenol (1.0 mmol), phenylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol) in 10 mL of deionized water.

-

Catalyst Addition: To this mixture, add 10% palladium on carbon (1 mol% Pd).

-

Reaction: Heat the mixture to reflux with vigorous stirring for 30 minutes. The formation of a precipitate may be observed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with 2 M HCl to a pH of approximately 2-3.

-

Collect the solid by vacuum filtration and wash with water.

-

-

Purification:

-

Dissolve the crude product in a minimal amount of hot methanol.

-

Add hot water dropwise until the solution becomes cloudy.

-

Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and dry.

-

Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction is a classic method for the synthesis of biaryls, including this compound. It involves the diazotization of an aromatic amine followed by the coupling of the resulting diazonium salt with another aromatic compound in the presence of a base.[6] While it offers a straightforward approach, this reaction often suffers from low yields due to the formation of numerous side products.[6]

Reaction Mechanism

The Gomberg-Bachmann reaction proceeds through a free-radical mechanism. The diazonium salt, under basic conditions, generates an aryl radical, which then attacks the second aromatic ring to form a sigma complex. Subsequent abstraction of a hydrogen atom yields the biaryl product.

Quantitative Data

Yields for the Gomberg-Bachmann reaction are typically low, often below 40%, due to side reactions of the highly reactive diazonium salt and aryl radical intermediates.[6] These side reactions can include polymerization, substitution by other nucleophiles present, and the formation of azo compounds.

| Diazonium Salt Source | Coupling Partner | Base | Solvent | Yield (%) | Reference |

| 4-Aminophenol | Benzene | NaOH | Water/Benzene | <40 | [6] |

Experimental Protocol

A general procedure for the Gomberg-Bachmann reaction is as follows:

-

Diazotization: Dissolve 4-aminophenol (1.0 mmol) in a mixture of hydrochloric acid and water. Cool the solution in an ice bath and add a solution of sodium nitrite (1.0 mmol) in water dropwise, maintaining the temperature below 5 °C.

-

Coupling: To a vigorously stirred biphasic mixture of benzene and an aqueous solution of sodium hydroxide, slowly add the cold diazonium salt solution.

-

Reaction: Continue stirring at room temperature for several hours.

-

Workup:

-

Separate the organic layer.

-

Wash the organic layer with dilute acid, then with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Industrial Synthesis via Biphenyl Sulfonation

A common industrial route to this compound involves the sulfonation of biphenyl, followed by alkali fusion of the resulting sulfonic acid.[1][7] This method is suitable for large-scale production.

Reaction Pathway

The process involves two main steps: the sulfonation of biphenyl to produce 4-biphenylsulfonic acid, and the subsequent fusion with a strong base (alkali fusion) to replace the sulfonic acid group with a hydroxyl group.

Quantitative Data

The efficiency of this process depends on controlling the reaction conditions to favor the formation of the para-substituted product during sulfonation and to ensure complete conversion during the alkali fusion step.

| Step | Reagents | Temperature (°C) | Pressure | Yield (%) | Reference |

| Sulfonation | Biphenyl, Chlorosulfonic acid | 30-80 | Atmospheric | High | [8] |

| Alkali Fusion | Sodium 4-biphenylsulfonate, NaOH | 280-350 | Atmospheric | High | [7][9] |

Experimental Protocol

The following outlines the general industrial process:

-

Sulfonation:

-

Biphenyl is reacted with a sulfonating agent, such as concentrated sulfuric acid or sulfur trioxide, often in an organic solvent.[7]

-

The reaction temperature is carefully controlled to maximize the yield of the desired 4-biphenylsulfonic acid.

-

-

Neutralization: The sulfonic acid is neutralized with sodium hydroxide to form sodium 4-biphenylsulfonate.

-

Alkali Fusion:

-

Acidification and Purification: The resulting melt is dissolved in water and acidified to precipitate this compound, which is then purified by distillation or recrystallization.

Synthesis from Cyclohexanone Derivatives

A more recent and promising approach to substituted phenols, including this compound, involves the catalytic dehydrogenation of cyclohexanone derivatives.[10][11] This method offers a way to construct the aromatic ring from a saturated precursor.

Reaction Pathway

The synthesis of this compound via this route can start from 4-phenylcyclohexanone, which is then dehydrogenated over a suitable catalyst to form the aromatic phenol.

Quantitative Data

The success of this reaction hinges on the choice of catalyst and the reaction conditions. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Phenylcyclohexanone | Pd/C | N,N-Dimethylacetamide | 150 | 22 | 85 | [12] |

| Cyclohexanone | Pd/C | Water (hydrothermal) | 200-250 | 2.5 | 60.4 | [13] |

Experimental Protocol

A representative procedure for the dehydrogenation of a substituted cyclohexanone is as follows:

-

Reaction Setup: In a reaction vessel, combine 4-phenylcyclohexanone (1.0 mmol), potassium carbonate (0.2 mmol), and palladium on carbon (5 mol% Pd) in N,N-dimethylacetamide (DMA).[12]

-

Reaction: Heat the mixture to 150 °C under an inert atmosphere (e.g., nitrogen) for the specified time.[12]

-

Workup:

-

Cool the reaction mixture and dilute with a suitable organic solvent.

-

Filter to remove the catalyst.

-

Wash the filtrate with water and brine.

-

-

Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography.

General Experimental Workflow

The synthesis of this compound, regardless of the chosen pathway, typically follows a general experimental workflow from reaction setup to final product characterization.

This workflow outlines the key stages involved in a typical organic synthesis experiment.[14][15][16][17] The workup and purification steps are crucial for isolating the desired product from byproducts and unreacted starting materials.[18] The final characterization confirms the identity and purity of the synthesized this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. WO2011096989A1 - Dehydrogenation of cyclohexanone to produce phenol - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 7. This compound | 92-69-3 [chemicalbook.com]

- 8. CN100497280C - Para phenyl phenol preparation method - Google Patents [patents.google.com]

- 9. CN113929561A - A kind of alkali fusion method for preparing phenolic compounds - Google Patents [patents.google.com]

- 10. Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H2 without oxidants and hydrogen acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palladium-Catalyzed Aerobic Dehydrogenation of Substituted Cyclohexanones to Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. biotage.com [biotage.com]

- 16. biotage.com [biotage.com]

- 17. How To Run A Reaction [chem.rochester.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

The Solubility Profile of 4-Phenylphenol: A Technical Guide for Researchers

An in-depth exploration of the solubility of 4-phenylphenol in various organic solvents, providing key data and methodologies for laboratory applications.

This technical guide offers a comprehensive overview of the solubility of this compound, a crucial parameter for researchers, scientists, and professionals in drug development and chemical synthesis. Understanding the solubility of this compound in different organic solvents is fundamental for designing and optimizing processes such as reaction chemistry, purification, and formulation. This document provides available quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the nature of the solvent and the temperature. Generally, it is characterized as being sparingly soluble in water but exhibits good solubility in several common organic solvents, including alcohols, ketones, and ethers.[1][2][3] The presence of a hydroxyl group allows for hydrogen bonding, while the biphenyl structure contributes to its nonpolar character, resulting in a versatile solubility profile.

A summary of the available quantitative solubility data for this compound is presented in the table below. It is important to note that comprehensive, temperature-dependent solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly accessible literature.

Table 1: Quantitative Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 0.7 g/L[1] |

| Methanol | Not Specified | 50 mg/mL[1] |

Due to the limited availability of comprehensive public data for this compound, the following table provides solubility data for phenol, a structurally related compound. This information can serve as a useful reference for predicting the general solubility trends of phenolic compounds.

Table 2: Illustrative Solubility of Phenol in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Water | 20 | 8.3[4] |

| Ethanol | 25 | Very Soluble |

| Diethyl Ether | 25 | Very Soluble |

| Chloroform | 25 | Very Soluble |

| Acetone | 25 | Miscible[5] |

| Benzene | Not Specified | 8.33 g/100 mL[4] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many scientific applications. The following are detailed methodologies for two common and reliable experimental techniques for determining the solubility of a solid compound like this compound in an organic solvent.

Isothermal Shake-Flask Method Coupled with Gravimetric Analysis

This is a classic and widely used method for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, thermostatically controlled flask or vial.

-

Equilibration: The flask is agitated (e.g., using a mechanical shaker or magnetic stirrer) in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be monitored and controlled throughout the experiment.

-

Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Withdrawal: A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred. The syringe and filter should be at the same temperature as the solution to avoid precipitation or evaporation.

-

Gravimetric Analysis:

-

A clean, dry, and pre-weighed container (e.g., a glass vial or evaporating dish) is used to collect the aliquot.

-

The exact weight of the collected saturated solution is determined.

-

The solvent is evaporated from the solution under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

The container with the dried solid residue (this compound) is weighed again.

-

-

Calculation of Solubility: The solubility is calculated as the mass of the dissolved this compound per mass or volume of the solvent.

Isothermal Shake-Flask Method Coupled with UV-Visible Spectrophotometry

This method is suitable when the solute has a distinct chromophore and absorbs UV-Visible light.

Methodology:

-

Preparation of Saturated Solution and Equilibration: Follow steps 1-3 as described in the gravimetric method.

-

Sample Withdrawal and Dilution:

-

A clear aliquot of the saturated supernatant is withdrawn as described previously.

-

A known volume of the aliquot is carefully and accurately diluted with the same solvent to a concentration that falls within the linear range of a previously established calibration curve.

-

-

Preparation of Calibration Curve:

-

A series of standard solutions of this compound of known concentrations in the chosen solvent are prepared.

-

The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for this compound using a UV-Visible spectrophotometer.

-

A calibration curve of absorbance versus concentration is plotted. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Sample Analysis: The absorbance of the diluted sample solution is measured at the same λmax.

-

Calculation of Solubility: The concentration of this compound in the diluted sample is determined from the calibration curve. The original concentration in the saturated solution is then calculated by taking the dilution factor into account. This concentration represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.

Caption: Workflow for experimental solubility determination.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is recommended to determine the solubility experimentally under the precise conditions of interest. The provided protocols offer a robust starting point for such investigations.

References

An In-Depth Technical Guide to the Mechanism of Action of 4-Hydroxybiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybiphenyl, a significant metabolite of biphenyl, has garnered considerable attention in the fields of toxicology and pharmacology due to its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 4-Hydroxybiphenyl, with a focus on its interactions with cellular signaling pathways, its role as an endocrine disruptor, and its cytotoxic effects. This document synthesizes quantitative data from various studies, details relevant experimental protocols, and presents visual representations of the key molecular pathways involved. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in drug development and toxicological assessment.

Introduction

4-Hydroxybiphenyl is a hydroxylated aromatic compound that is primarily formed in vivo through the metabolism of biphenyl by cytochrome P450 monooxygenases. It is also utilized in various industrial applications, including as an intermediate in the synthesis of dyes, resins, and fungicides. Its presence in the environment and its formation as a metabolite in humans and animals necessitate a thorough understanding of its biological effects and underlying mechanisms of action. This guide delves into the molecular intricacies of how 4-Hydroxybiphenyl exerts its effects at the cellular and subcellular levels.

Metabolism of 4-Hydroxybiphenyl

The biotransformation of biphenyl to 4-Hydroxybiphenyl is a critical step in its metabolism. This process is primarily mediated by cytochrome P450 (CYP) enzymes, with various isoforms contributing to this hydroxylation reaction.

Experimental Protocol: In Vitro Metabolism of Biphenyl using Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of biphenyl to 4-Hydroxybiphenyl using liver microsomes, a common in vitro model.

Materials:

-

Liver microsomes (from rat, mouse, or human)

-

Biphenyl

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

High-performance liquid chromatography (HPLC) system with a UV or fluorescence detector

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding biphenyl (dissolved in a suitable solvent like ethanol or DMSO) to the reaction mixture.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the mixture to precipitate proteins.

-

Analyze the supernatant for the presence of 4-Hydroxybiphenyl using HPLC. The retention time of the product is compared to that of a pure 4-Hydroxybiphenyl standard.

-

Quantify the amount of 4-Hydroxybiphenyl formed by generating a standard curve.

Diagram of Experimental Workflow:

In vitro metabolism experimental workflow.

Once formed, 4-Hydroxybiphenyl can undergo further phase II metabolism, primarily through glucuronidation and sulfation, to facilitate its excretion from the body.

Endocrine Disrupting Activities

4-Hydroxybiphenyl has been identified as an endocrine-disrupting chemical (EDC), primarily through its interaction with nuclear hormone receptors.

Estrogenic Activity

4-Hydroxybiphenyl exhibits agonistic activity towards the estrogen receptor alpha (ERα)[1][2]. This interaction can lead to the inappropriate activation of estrogen-responsive genes and subsequent physiological effects.

Quantitative Data on ERα Interaction:

| Parameter | Value | Cell Line/System | Reference |

| EC50 | 1,000 to 80,000 times higher than 17β-estradiol | MCF-7 cells | [2] |

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This protocol describes a method to determine the binding affinity of 4-Hydroxybiphenyl to the estrogen receptor.

Materials:

-

Purified estrogen receptor α (ERα)

-

Radiolabeled estradiol ([³H]-E2)

-

4-Hydroxybiphenyl

-

Assay buffer (e.g., Tris-HCl with additives)

-

Hydroxyapatite slurry

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing a fixed concentration of ERα and [³H]-E2 in the assay buffer.

-

Add increasing concentrations of unlabeled 4-Hydroxybiphenyl to the reaction mixture.

-

Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Add hydroxyapatite slurry to each tube to separate bound from free radioligand.

-

Wash the hydroxyapatite pellets to remove unbound [³H]-E2.

-

Resuspend the pellets in ethanol and transfer to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the concentration of 4-Hydroxybiphenyl that inhibits 50% of the specific binding of [³H]-E2 (IC50). The Ki can then be calculated using the Cheng-Prusoff equation.

Antiandrogenic Activity

4-Hydroxybiphenyl acts as an antagonist to the androgen receptor (AR), thereby inhibiting the biological effects of androgens[1][3]. This can have significant implications for reproductive health and development.

Quantitative Data on AR Interaction:

| Parameter | Value | Cell Line/System | Reference |

| IC50 | ~5 µM | Reporter cell lines | [3] |

Experimental Protocol: Androgen Receptor Competitive Binding Assay

This protocol is similar to the ER binding assay but is adapted for the androgen receptor.

Materials:

-

Source of androgen receptor (e.g., rat prostate cytosol or recombinant AR)

-

Radiolabeled androgen (e.g., [³H]-R1881)

-

4-Hydroxybiphenyl

-

Assay buffer

-

Method for separating bound and free ligand (e.g., dextran-coated charcoal or filtration)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture with the AR source and a fixed concentration of [³H]-R1881.

-

Add increasing concentrations of 4-Hydroxybiphenyl.

-

Incubate to allow binding to reach equilibrium.

-

Separate bound from free radioligand.

-

Quantify the bound radioactivity.

-

Determine the IC50 value for the displacement of the radioligand by 4-Hydroxybiphenyl.

Signaling Pathway Diagram: Endocrine Disruption

Endocrine disrupting mechanisms of 4-Hydroxybiphenyl.

Cellular Toxicity and Mitochondrial Dysfunction

A primary mechanism of 4-Hydroxybiphenyl-induced cytotoxicity, particularly in hepatocytes, is the impairment of mitochondrial function. This leads to a cascade of events culminating in cell death.

Key Cytotoxic Effects:

-

Depletion of intracellular ATP

-

Reduction of glutathione (GSH) levels, leading to oxidative stress

-

Loss of mitochondrial membrane potential

Quantitative Data on Hepatocyte Toxicity:

| Parameter | Concentration | Cell Type | Effect | Reference |

| Cytotoxicity | 0.75 mM | Isolated rat hepatocytes | Loss of intracellular ATP, GSH, and protein thiols, leading to cell death | [4] |

Experimental Protocols for Assessing Mitochondrial Dysfunction

4.1. ATP Depletion Assay (Bioluminescence)

Principle: This assay measures ATP levels based on the ATP-dependent luciferase-catalyzed conversion of luciferin to oxyluciferin, which generates light.

Procedure:

-

Culture hepatocytes in a 96-well plate.

-

Treat cells with various concentrations of 4-Hydroxybiphenyl for a specified time.

-

Lyse the cells to release ATP.

-

Add a reagent containing luciferase and luciferin.

-

Measure the luminescence using a luminometer.

-

Quantify ATP levels by comparing the luminescence of treated cells to a standard curve of known ATP concentrations.

4.2. Glutathione (GSH) Assay (Colorimetric)

Principle: This assay is based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically.

Procedure:

-

Treat hepatocytes with 4-Hydroxybiphenyl.

-

Lyse the cells and deproteinate the lysate.

-

Add DTNB and glutathione reductase to the sample.

-

Add NADPH to initiate the reaction.

-

Measure the absorbance at 412 nm over time.

-

Calculate the GSH concentration based on the rate of TNB formation, using a GSH standard curve.

4.3. Mitochondrial Membrane Potential Assay (JC-1 Staining)

Principle: The JC-1 dye accumulates in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low membrane potential, JC-1 remains as monomers and fluoresces green.

Procedure:

-

Culture and treat hepatocytes with 4-Hydroxybiphenyl.

-

Incubate the cells with the JC-1 dye.

-

Wash the cells to remove excess dye.

-

Measure the red and green fluorescence using a fluorescence microscope or a flow cytometer.

-

A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.

Signaling Pathway Diagram: Mitochondrial Dysfunction

Pathway of 4-Hydroxybiphenyl-induced mitochondrial dysfunction.

Modulation of Intracellular Signaling Pathways

While direct quantitative data on the effects of 4-Hydroxybiphenyl on specific signaling pathways is still emerging, its structural similarity to other phenolic compounds and its known biological activities suggest potential interactions with key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. These pathways are crucial regulators of cell proliferation, survival, and stress responses.

Experimental Protocol: Western Blot Analysis of Protein Phosphorylation

This protocol can be used to assess the activation state of signaling proteins by detecting their phosphorylated forms.

Materials:

-

Cell culture reagents

-

4-Hydroxybiphenyl

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of target proteins like ERK, JNK, p38, Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat cells with 4-Hydroxybiphenyl for various times and at different concentrations.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal.

-

Strip the membrane and re-probe with an antibody for the total form of the protein to normalize for loading.

-

Quantify the band intensities to determine the change in protein phosphorylation.

Hypothesized Signaling Pathway Modulation:

Hypothesized modulation of MAPK and PI3K/Akt pathways by 4-Hydroxybiphenyl.

Conclusion

The mechanism of action of 4-Hydroxybiphenyl is multifaceted, involving interactions with nuclear hormone receptors, induction of mitochondrial dysfunction, and potential modulation of key intracellular signaling pathways. Its activity as an estrogen receptor agonist and an androgen receptor antagonist highlights its potential as an endocrine disruptor. The cytotoxic effects, particularly in hepatocytes, are strongly linked to the impairment of mitochondrial function, leading to energy depletion and oxidative stress. While the precise interactions with signaling cascades like MAPK and PI3K/Akt require further investigation, they represent plausible targets for 4-Hydroxybiphenyl's broader cellular effects. The experimental protocols and data presented in this guide provide a solid foundation for future research aimed at further elucidating the complex biological activities of this important metabolite and environmental chemical. A deeper understanding of these mechanisms is crucial for accurate risk assessment and the development of potential therapeutic interventions.

References

- 1. Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds: A combined synthesis, binding and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and estrogen receptor binding affinities of 7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-ones containing a basic side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of PI3K/AKT and MEK/ERK pathways act synergistically to enhance antiangiogenic effects of EGCG through activation of FOXO transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Environmental Odyssey of 4-Phenylphenol: A Technical Guide to its Fate and Degradation

For Immediate Release

A Comprehensive Technical Guide on the Environmental Fate and Degradation of 4-Phenylphenol for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the environmental fate and degradation of this compound (4-HBP), a compound of interest in various industrial applications. This document synthesizes available data on its persistence, transformation, and ultimate removal from the environment, offering valuable insights for environmental risk assessment and management.

Executive Summary

This compound, a biphenyl derivative, enters the environment through various industrial waste streams. Its environmental fate is governed by a combination of abiotic and biotic degradation processes. While readily degraded in the atmosphere, its persistence in soil and water is more variable and dependent on environmental conditions and microbial populations. This guide details the current understanding of these processes, presents available quantitative data, outlines experimental protocols for its study, and visualizes key degradation pathways.

Physicochemical Properties and Environmental Distribution

The environmental distribution of this compound is influenced by its physicochemical properties. With an estimated soil organic carbon-water partitioning coefficient (Koc) of 1300, 4-HBP is expected to have low mobility in soil, indicating a tendency to adsorb to soil and sediment.[1] Its measured pKa of 9.55 suggests that it will primarily exist in its non-dissociated form in most environmental compartments.[2] The bioconcentration factors (BCF) for this compound have been measured to be between 30 and 57 in orange-red killifish, suggesting a potential for bioaccumulation in aquatic organisms.[2]

| Property | Value | Reference |

| Atmospheric Half-life | ~6 hours | [2] |

| Estimated Koc | 1300 | [1] |

| pKa | 9.55 | [2] |

| BCF (orange-red killifish) | 30-57 | [2] |

Abiotic Degradation

Abiotic processes, including photodegradation and reaction with atmospheric oxidants, contribute to the transformation of this compound in the environment.

Atmospheric Degradation

In the atmosphere, this compound is primarily degraded by reacting with photochemically produced hydroxyl radicals.[2] The estimated atmospheric half-life for this reaction is approximately 6 hours, indicating a relatively rapid removal from the gas phase.[2]

Photodegradation

The potential for photodegradation of this compound in water has been suggested, although specific rates and pathways under various environmental conditions require further investigation.[2]

Biodegradation

The microbial degradation of this compound is a key process in its removal from soil and aquatic environments. However, its biodegradability can vary significantly depending on the microbial community and environmental conditions.

Aerobic Biodegradation

Studies on the aerobic biodegradation of this compound have yielded conflicting results. One study using activated sludge showed no significant biodegradation over a four-week period.[2] In contrast, a pure culture of a Pseudomonas species has been shown to utilize this compound as a sole carbon source, indicating that specific microbial strains possess the necessary enzymatic machinery for its degradation.[2] The degradation of phenols by Pseudomonas species often proceeds through a meta-cleavage pathway, involving initial hydroxylation to form a catechol derivative.[3][4]

Anaerobic Biodegradation

Information on the anaerobic biodegradation of this compound is limited. However, studies on the anaerobic degradation of the related compound o-phenylphenol have shown that it can be degraded by mixed and pure bacterial cultures, suggesting that anaerobic pathways may also contribute to the transformation of this compound in anoxic environments such as sediments.[5]

Experimental Protocols

Standardized and specific experimental protocols are crucial for accurately assessing the environmental fate of this compound.

Ready Biodegradability Testing (OECD 301)

The OECD 301 series of tests are designed to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[6] These tests typically run for 28 days and measure degradation through parameters like dissolved organic carbon (DOC) removal, carbon dioxide evolution, or oxygen consumption.[6] For a substance to be considered readily biodegradable, it must reach a certain percentage of degradation within a 10-day window.[6]

Experimental Workflow for OECD 301F (Manometric Respirometry Test)

Aerobic and Anaerobic Transformation in Soil (OECD 307) and Aquatic Sediment Systems (OECD 308)

These guidelines provide frameworks for studying the transformation and degradation of chemicals in soil and sediment under both aerobic and anaerobic conditions.[7] The test involves treating soil or sediment samples with the test substance and incubating them under controlled laboratory conditions.[7] Samples are taken at various intervals to determine the concentration of the parent compound and identify major transformation products.[7] These studies allow for the calculation of degradation half-lives (DT50).[7]

Analytical Methods

The quantification of this compound and its degradation products in environmental matrices typically involves chromatographic techniques coupled with mass spectrometry.

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the analysis of phenols in water samples.[2] It often involves a sample pre-concentration step, such as solid-phase extraction (SPE).[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of phenols.[8][9] For less volatile compounds or to improve chromatographic performance, derivatization of the phenolic hydroxyl group may be necessary.[8]

Potential Biodegradation Pathway

While a definitive and complete microbial degradation pathway for this compound has not been fully elucidated, based on the known pathways for phenol and biphenyl degradation by bacteria such as Pseudomonas species, a putative pathway can be proposed. This hypothetical pathway involves the initial hydroxylation of the phenol ring, followed by ring cleavage and further metabolism.

Hypothetical Aerobic Degradation Pathway of this compound by Pseudomonas sp.

Conclusion

The environmental fate of this compound is complex, with both abiotic and biotic processes contributing to its transformation and degradation. While atmospheric degradation is relatively rapid, its persistence in soil and water is more variable. The conflicting data on its biodegradability highlight the need for further research to understand the specific microbial communities and environmental conditions that favor its removal. Detailed studies following standardized protocols, such as those from the OECD, are essential to generate robust data on its degradation kinetics and pathways. This will enable a more accurate assessment of its environmental risk and inform the development of effective remediation strategies.

References

- 1. matec-conferences.org [matec-conferences.org]

- 2. shimadzu.com [shimadzu.com]

- 3. researchgate.net [researchgate.net]

- 4. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. oecd.org [oecd.org]

- 7. biotecnologiebt.it [biotecnologiebt.it]

- 8. library.dphen1.com [library.dphen1.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

4-Phenylphenol: An In-Depth Technical Guide on its Endocrine Disrupting Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylphenol (4-PP), a hydroxylated biphenyl, has garnered scientific attention due to its structural similarity to other phenolic compounds known to interact with the endocrine system. This technical guide provides a comprehensive overview of the available scientific data concerning the potential of this compound to act as an endocrine disruptor. The following sections detail its interactions with key nuclear receptors, summarize quantitative data from in vitro assays, describe relevant experimental protocols, and illustrate associated signaling pathways and experimental workflows.

Endocrine Disrupting Activity of this compound

The endocrine system, a complex network of glands and hormones, regulates a multitude of physiological processes. Endocrine disruptors are exogenous chemicals that can interfere with this system, leading to adverse health effects. This compound has been investigated for its potential to interact with several key components of the endocrine system, primarily the estrogen and androgen receptors.

Estrogenic Activity

In vitro studies have demonstrated that this compound exhibits estrogenic activity. It has been shown to act as an agonist for the estrogen receptor alpha (ERα), meaning it can bind to and activate the receptor, mimicking the effects of the natural hormone, 17β-estradiol. However, some studies also indicate that it can act as an ERα antagonist, blocking the action of estradiol. This dual activity suggests a complex interaction with the estrogen receptor that may be concentration-dependent or influenced by the specific cellular context.

Antiandrogenic Activity

More pronounced is the evidence for this compound's antiandrogenic activity. It acts as an antagonist to the androgen receptor (AR), thereby inhibiting the biological effects of androgens like testosterone and dihydrotestosterone (DHT). This antagonistic action is a key characteristic of many endocrine-disrupting chemicals.

Quantitative Data on Receptor Interaction

The following tables summarize the available quantitative data from in vitro studies on the interaction of this compound with the androgen receptor.

| Parameter | Value | Assay Type | Reference |

| IC50 (Inhibitory Concentration 50%) | ~5 µM | Androgen Receptor Antagonist Activity | [1] |

| Ki (Inhibition Constant) | 10 µM | Androgen Receptor Binding | [1] |

Experimental Protocols

The assessment of a chemical's potential for endocrine disruption relies on a battery of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments relevant to the evaluation of this compound.

Receptor Binding Assays

Objective: To determine the ability of a test chemical to bind to a specific hormone receptor.

Methodology (Competitive Binding Assay):

-

Preparation of Receptor Material: A source of the target receptor (e.g., estrogen or androgen receptor) is prepared. This can be a purified receptor protein, a cell lysate from a cell line expressing the receptor, or a tissue homogenate from a target organ (e.g., uterus for ER, prostate for AR).

-

Radioligand Incubation: A known concentration of a radiolabeled ligand (e.g., [³H]-estradiol for ER, [³H]-R1881 for AR) is incubated with the receptor preparation.

-

Competitive Incubation: In parallel, incubations are performed with the radioligand and increasing concentrations of the unlabeled test chemical (this compound).

-